An In-depth Technical Guide on the Core Chemical Properties of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide on the Core Chemical Properties of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, also known as 1-ethyl-6-aminouracil, is a pyrimidine derivative of significant interest in medicinal chemistry. Its structural resemblance to endogenous nucleobases makes it a valuable scaffold for the development of therapeutic agents. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and biological relevance, with a focus on its role as an intermediate in the synthesis of potent and selective antagonists for the human adenosine A2B receptor, which are being investigated for the treatment of chronic inflammatory airway diseases.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione is presented below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source |
| CAS Number | 41862-09-3 | [2] |
| Molecular Formula | C₆H₉N₃O₂ | [2] |
| Molecular Weight | 155.15 g/mol | [1] |
| Melting Point | 282 °C (decomposes) | [1] |
| pKa (Predicted) | 9.23 ± 0.40 | [1] |
| Purity | ≥99% | [2] |
Spectral Data
The structural elucidation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione is confirmed through various spectroscopic techniques. While complete, detailed spectra are not publicly available, the following provides an overview of the expected spectral characteristics based on its structure and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group protons (a triplet and a quartet) and the protons of the pyrimidine ring and the amino group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for the six carbon atoms in the molecule, including the two carbonyl carbons, the carbons of the pyrimidine ring, and the two carbons of the ethyl group.
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group, C=O stretching of the dione functionality, and C-N and C-C bond vibrations within the heterocyclic ring.
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 155.15.
Experimental Protocols
Synthesis of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione
While a specific, detailed protocol for the synthesis of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione is not explicitly detailed in the available literature, a general and adaptable method for the synthesis of 6-aminouracil derivatives can be employed. This synthesis typically involves the condensation of a cyanoacetic acid derivative with a substituted urea. The following is a plausible synthetic route based on established chemical principles for similar compounds.
Reaction Scheme:
Caption: Plausible synthetic pathway for 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione.
Materials:
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Ethyl cyanoacetate
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Ethylurea
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Sodium ethoxide
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Absolute ethanol
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Glacial acetic acid
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Water
Procedure:
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Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
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Condensation Reaction: To the freshly prepared sodium ethoxide solution, add ethylurea followed by the dropwise addition of ethyl cyanoacetate with stirring.
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Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize it with glacial acetic acid.
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Precipitation and Isolation: The product may precipitate upon neutralization. If not, the solvent can be removed under reduced pressure, and the residue can be dissolved in a minimal amount of hot water. The product is then precipitated by the addition of acetic acid.
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Purification: The crude product is collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization from a suitable solvent system.
Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and purification methods.
Biological Activity and Signaling Pathways
6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione serves as a key intermediate in the synthesis of xanthine derivatives that act as antagonists of the adenosine A2B receptor.[1] The adenosine A2B receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine, a signaling molecule released during cellular stress and inflammation.
The A2B receptor is known to couple to both Gs and Gq proteins, leading to the activation of distinct downstream signaling cascades.
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Gs-Protein Coupling: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular responses.
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Gq-Protein Coupling: Coupling to the Gq protein activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
The antagonism of the A2B receptor by derivatives of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione can modulate these signaling pathways, making them promising candidates for the treatment of inflammatory conditions where adenosine plays a significant pathological role.
Caption: Adenosine A2B Receptor Signaling Pathway and the inhibitory action of 1-ethyl-6-aminouracil derivatives.
Conclusion
6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione is a compound with significant potential in drug discovery, particularly as a scaffold for developing adenosine A2B receptor antagonists. This guide has summarized its key chemical properties and provided a framework for its synthesis and understanding its biological context. Further experimental investigation into its solubility and detailed spectral characterization will be invaluable for its broader application in research and development. The exploration of its derivatives continues to be a promising avenue for the development of novel therapeutics for inflammatory diseases.
